Ethyl 4-hydroxy-3-iodobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as ethyl 3,4-dihydroxybenzoate involves processes like oxidation and esterification, starting from 4-methylcatechol. Optimal conditions for such syntheses have been investigated, focusing on catalyst dosage, reaction time, and temperature, achieving yields up to 90.5% (H. Kun-lin, 2013). Although not directly on Ethyl 4-hydroxy-3-iodobenzoate, these methods can be relevant for its synthesis by indicating the techniques and conditions that might be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds like ethyl 4-hydroxy-3-iodobenzoate can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, studies on similar compounds have confirmed structures through detailed NMR analysis and single-crystal X-ray diffraction, highlighting the importance of these techniques in determining molecular configurations and the arrangement of functional groups (J. Rashkova et al., 2009).
Chemical Reactions and Properties
Chemical properties of ethyl 4-hydroxy-3-iodobenzoate and related compounds involve reactions such as iodocyclization, which can lead to the formation of various structurally complex molecules. The reactivity towards different reagents and the potential for forming diverse derivatives through reactions like iodocyclization demonstrates the compound's versatility in organic synthesis (Takashi Okitsu et al., 2008).
Physical Properties Analysis
The physical properties of ethyl hydroxybenzoates, including Ethyl 4-hydroxy-3-iodobenzoate, such as molar enthalpies of formation, have been studied through experimental and theoretical approaches. These studies help in understanding the stability, reactivity, and energy profiles of such compounds, providing insights into their potential applications and handling requirements (J. Ledo et al., 2018).
Scientific Research Applications
Synthesis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate, a closely related compound, is used in the synthesis of oxadiazolines compounds, which are confirmed by IR spectroscopy. This process involves reactions with hydrazine hydrate and various aldehydes (H. Jun, 2011).
Catalyst-free P-C Coupling Reactions : Ethyl 4-hydroxy-3-iodobenzoate undergoes P–C coupling reactions with diarylphosphine oxides in water under microwave irradiation, without any catalyst. This method provides an efficient approach to synthesizing phosphinoylbenzoic acids (Erzsébet Jablonkai & G. Keglevich, 2015).
Anticancer Activity of Hydrazide-Hydrazones : Ethyl paraben, which is structurally related to Ethyl 4-hydroxy-3-iodobenzoate, has been modified to synthesize novel hydrazide-hydrazones. These compounds demonstrated anticancer activity in liver cancer cell lines (M. Han, P. Atalay, N. Imamoğlu, Ş. Küçükgüzel, 2020).
Difluoromethylation Process : A safe and practical difluoromethylation protocol of methyl 4-hydroxy-3-iodobenzoate has been developed, indicating potential applications in organic synthesis and pharmaceuticals (Jeffrey B. Sperry & Karen Sutherland, 2011).
Magnesiation of Functionalized Iodobenzenes : The magnesiation of ethyl 3- or 4-iodobenzoate using active magnesium demonstrates the utility of these compounds in the synthesis of various organic molecules (O. Sugimoto, K. Aoki, K. Tanji, 2004).
UV Filters and Photocatalytic Profile : Ethyl-4-aminobenzoate, a derivative, is used as a UV filter in skin-care products. Its environmental fate and transformation products have been studied, highlighting its significance in environmental chemistry (A. J. Li et al., 2017).
Safety And Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Ethyl 4-hydroxy-3-iodobenzoate. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 4-hydroxy-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXKZYYZXASLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459205 | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-3-iodobenzoate | |
CAS RN |
15126-07-5 | |
Record name | Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15126-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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